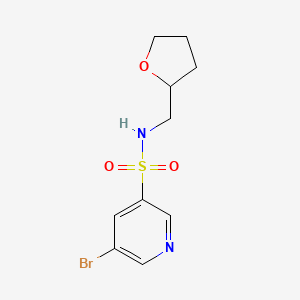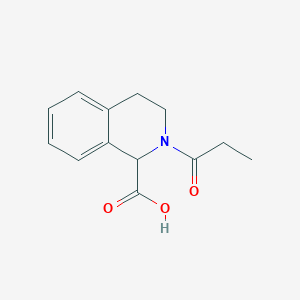
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as PDIQCA, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C15H12N4O3 and a molecular weight of 304.28 g/mol. PDIQCA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to the upregulation of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of acetylcholinesterase and monoamine oxidase, this compound has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. This inhibition leads to a reduction in inflammation, which is implicated in various diseases such as arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid for lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the inhibition of acetylcholinesterase and monoamine oxidase makes this compound a useful tool for studying the role of these enzymes in learning and memory and mood disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One area of research could be the development of more efficient and scalable synthesis methods for this compound. Another area of research could be the development of this compound derivatives with improved solubility and potency. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies could be conducted to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields this compound as a white solid with a yield of around 50-60%. Other methods include the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine and a solvent such as DMF (dimethylformamide).
Applications De Recherche Scientifique
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in learning and memory.
Propriétés
IUPAC Name |
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-14(12-9-16-6-7-17-12)18-8-5-10-3-1-2-4-11(10)13(18)15(20)21/h1-4,6-7,9,13H,5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJJHMCWWGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
